2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a thienopyrimidine derivative featuring a sulfanyl-acetamide linker and a 2,6-dimethylphenyl group. Its core structure includes a bicyclic thieno[2,3-d]pyrimidin-4-one scaffold substituted with methyl groups at positions 5 and 6, a propenyl (allyl) group at position 3, and a sulfanyl-acetamide moiety at position 2.
Properties
Molecular Formula |
C21H23N3O2S2 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-6-10-24-20(26)17-14(4)15(5)28-19(17)23-21(24)27-11-16(25)22-18-12(2)8-7-9-13(18)3/h6-9H,1,10-11H2,2-5H3,(H,22,25) |
InChI Key |
BBKFUGBWNVGGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for 5,6-Dimethyl-2-aminothiophene-3-carboxamide
A one-pot cyclocondensation reaction is conducted using:
-
Cyclohexanone (or substituted ketone for methyl groups at C5/C6)
-
Cyanoacetamide
-
Elemental sulfur
Mechanism :
-
Knoevenagel condensation between cyclohexanone and cyanoacetamide.
-
Sulfur incorporation via nucleophilic attack, forming the thiophene ring.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 8 hours |
| Yield | 65–75% |
Introduction of the Allyl (Prop-2-en-1-yl) Group at N3
The 3-allyl substituent is introduced via N-alkylation of the thieno[2,3-d]pyrimidin-4-one intermediate:
N-Allylation Protocol
Reaction Scheme :
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| Excess Allyl Bromide | Increases yield to 85% |
| Solvent (DMF vs. THF) | DMF improves solubility |
Chlorination at C4
Conversion of the 4-oxo group to a chloro leaving group enables nucleophilic substitution:
POCl3-Mediated Chlorination
Typical Workflow :
-
Add POCl3 dropwise to the thieno[2,3-d]pyrimidin-4-one at 0°C.
-
Reflux until complete conversion (monitored by TLC).
-
Quench with ice-water, neutralize with NH4OH, extract with ethyl acetate.
Yield : 70–80%
Sulfanyl Acetamide Side Chain Installation
The title compound’s sulfanylacetamide moiety is introduced via nucleophilic aromatic substitution (SNAr):
Synthesis of Mercaptoacetamide Precursor
SNAr Reaction with 4-Chloro Intermediate
Reaction Monitoring :
-
Disappearance of chloro intermediate (TLC, Rf = 0.7 in ethyl acetate/hexane 1:1).
-
Isolation via column chromatography (SiO2, ethyl acetate/hexane gradient).
Yield : 60–68%
Critical Analysis of Synthetic Routes
Comparative Efficiency of Methods
Key Challenges and Solutions
-
Regioselectivity in N-Allylation :
-
POCl3 Handling :
-
Thiol Oxidation :
Spectroscopic Characterization
NMR Data (Key Signals)
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| 1H | 2.25 (s, 6H) | 2,6-Dimethylphenyl CH3 |
| 1H | 4.98–5.12 (m, 2H) | Allyl CH2=CH– |
| 13C | 170.5 | Acetamide C=O |
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Modifying functional groups to enhance biological activity.
- Reduction : Altering oxidation states to create derivatives.
- Substitution Reactions : Replacing functional groups to explore different chemical properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Research indicates that 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide exhibits various biological activities:
-
Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
Pathogen Minimum Inhibitory Concentration (MIC) E. coli ~256 µg/mL S. aureus ~256 µg/mL - Cytotoxicity : The compound shows selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
- Enzyme Inhibition : It may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
Potential Therapeutic Applications
Given its structural complexity and biological activity, this compound could be explored for:
- Anticancer Therapies : Targeting specific cancer cell lines based on its cytotoxic properties.
- Antimicrobial Agents : Developing new treatments for bacterial infections due to its antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares a conserved thienopyrimidinone core with several analogs, differing primarily in substituents at position 3 of the pyrimidine ring and the phenylacetamide group. Key analogs and their properties are summarized below:
*LogP values estimated using computational tools.
Key Observations :
- Allyl vs. However, ethyl-substituted analogs exhibit higher LogP values, suggesting improved membrane permeability .
- Phenyl Substituents : The 2,6-dimethylphenyl group in the target compound provides steric hindrance that may reduce off-target interactions compared to 4-methylphenyl or 2-ethylphenyl analogs .
- Solubility : The morpholinylpropyl-substituted analog () demonstrates significantly lower LogP (2.5), correlating with improved aqueous solubility, a critical factor for bioavailability .
Bioactivity and Target Engagement
Kinase Inhibition
- Target Compound : Computational docking studies () indicate high affinity for ROCK1 kinase due to the allyl group’s flexibility, which accommodates hydrophobic pockets in the kinase active site.
- Ethyl-Substituted Analogs : Exhibit moderate ROCK1 inhibition but superior metabolic stability, as the ethyl group reduces oxidative degradation .
Epigenetic Modulation
- Morpholinylpropyl Analog: Shows ~70% structural similarity to SAHA (a known HDAC inhibitor) via Tanimoto coefficient analysis, correlating with HDAC8 inhibition .
Computational Similarity Metrics
Structural similarity was quantified using Tanimoto and Dice coefficients ():
Implications :
- High Tanimoto/Dice scores (>0.8) correlate with conserved bioactivity profiles (e.g., kinase inhibition).
- Lower scores (<0.7) reflect divergent pharmacological effects, such as the dichlorophenyl analog’s activity against unrelated targets .
Biological Activity
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a synthetic derivative of thieno[2,3-d]pyrimidine, which has garnered interest for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, case studies, and relevant data.
The chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C13H16N4O2S2 |
| Molecular Weight | 324.42174 g/mol |
| IUPAC Name | 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
| SMILES | Cc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C |
| InChIKey | GXQLVAJLUWSRCW-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that it inhibited bacterial growth by interfering with bacterial cell wall synthesis and protein production.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that it activates the caspase pathway, leading to programmed cell death.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. The compound has been evaluated for its anti-inflammatory effects in animal models of arthritis. It was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6 in serum samples.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial efficacy of the compound against clinical isolates.
- Methodology: Disc diffusion method was employed to test against S. aureus and E. coli.
- Results: The compound exhibited a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli.
-
Case Study on Anticancer Activity
- Objective: To assess the cytotoxic effects on breast cancer cells.
- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results: A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step organic reactions, typically requiring:
- Stepwise functionalization : Initial construction of the thieno[2,3-d]pyrimidin core, followed by sulfanyl-acetamide coupling .
- Condition optimization : Temperature control (e.g., 60–80°C for cyclization), inert atmosphere (argon/nitrogen), and solvent selection (e.g., DMF for solubility) to minimize side reactions .
- Purification : Column chromatography or HPLC to isolate the target compound from by-products .
Q. What spectroscopic techniques are recommended for confirming structural integrity and purity?
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., NHCO at δ 10.10 ppm, SCH2 at δ 4.12 ppm) .
- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection .
- Elemental analysis : Validate empirical formula (e.g., C, N, S content within ±0.3% of theoretical values) .
Q. What are the solubility and stability profiles under varying pH and solvent conditions?
- Solubility : Highly soluble in DMSO and ethanol but poorly in aqueous buffers, necessitating stock solutions in polar aprotic solvents .
- Stability : Stable at neutral pH; avoid prolonged exposure to acidic/alkaline conditions to prevent hydrolysis of the sulfanyl group .
Q. How can common by-products during synthesis be identified and minimized?
- By-products : Include unreacted intermediates (e.g., unsubstituted thienopyrimidin) or oxidation products.
- Mitigation : Use TLC to monitor reaction progress and optimize stoichiometry (e.g., 1.2 equivalents of allylating agents) .
Q. How should elemental analysis data be validated for accuracy?
Compare experimental results (e.g., C: 45.29%, N: 12.23%) with calculated values (C: 45.36%, N: 12.21%) using combustion analysis, ensuring deviations <0.5% .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve derivative design?
- Reaction path search : Use density functional theory (DFT) to predict regioselectivity in substitution reactions (e.g., allyl group positioning) .
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
- Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO controls) .
Q. How can regioselectivity in substitution reactions at the thieno[2,3-d]pyrimidin core be optimized?
- Directing groups : Introduce electron-withdrawing groups (e.g., acetyl) at C-5 to favor sulfanyl substitution at C-2 .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states during nucleophilic attacks .
Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR)?
- Combinatorial libraries : Synthesize analogs with systematic variations (e.g., alkyl vs. aryl substitutions at C-3) .
- Pharmacophore mapping : Corrogate bioactivity data with electronic (HOMO/LUMO) and steric (logP) parameters .
Q. How can pharmacokinetic properties be elucidated in preclinical models?
- In vitro assays : Measure metabolic stability using liver microsomes and plasma protein binding .
- In vivo models : Track bioavailability via LC-MS/MS in rodent plasma after oral/intravenous administration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
